N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine
Overview
Description
N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is an organic compound with a complex structure that includes a hexylphenyl group, a phenyl group, and a pyrazolylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with 4-hexylaniline under basic conditions to form the intermediate N-(4-hexylphenyl)-2-phenylpyrimidin-4-amine. This intermediate is then reacted with pyrazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-oxide.
Reduction: Formation of reduced derivatives with hydrogenated pyrimidine or pyrazole rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2,6-di(4-hexylphenyl)anthracene: Similar in structure but with an anthracene core instead of a pyrimidine core.
N-phenyl-2-pyrimidinamine: Lacks the hexyl and pyrazolyl groups, making it less complex.
N-heterotriangulenes: Compounds with a similar heterocyclic core but different substituents
Uniqueness
N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine is unique due to its combination of a hexylphenyl group, a phenyl group, and a pyrazolylpyrimidinyl group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
N-(4-hexylphenyl)-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-2-3-4-6-10-20-13-15-22(16-14-20)27-23-19-24(30-18-9-17-26-30)29-25(28-23)21-11-7-5-8-12-21/h5,7-9,11-19H,2-4,6,10H2,1H3,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGPRSKKIUIIMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=CC=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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